UPCDC30245
Overview
Description
UPCDC-30245 is a phenyl indole-based allosteric inhibitor of the p97 ATPase enzyme. It has been shown to block endo-lysosomal degradation and inhibit the formation of early endosomes, reducing the acidity of lysosomes . This compound has demonstrated potential in suppressing cell proliferation and exhibits antiviral effects against coronaviruses by blocking viral entry .
Chemical Reactions Analysis
UPCDC-30245 undergoes various chemical reactions, primarily involving its interaction with the p97 ATPase enzyme. It is an allosteric inhibitor, meaning it binds to a site other than the enzyme’s active site, causing a conformational change that inhibits the enzyme’s activity . The compound does not significantly affect the endoplasmic-reticulum-associated protein degradation or the unfolded protein response pathway but strongly increases the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II), suggesting an alteration of autophagic pathways .
Scientific Research Applications
Mechanism of Action
UPCDC-30245 exerts its effects by binding to the p97 ATPase enzyme at an allosteric site, causing a conformational change that inhibits the enzyme’s activity . This inhibition blocks endo-lysosomal degradation by preventing the formation of early endosomes and reducing lysosomal acidity . The compound’s unique mechanism of action allows it to exhibit antiviral effects by blocking viral entry into host cells .
Comparison with Similar Compounds
UPCDC-30245 is compared with other p97 inhibitors, such as CB-5083 and NMS-873:
CB-5083: An ATP-competitive inhibitor that induces apoptosis in cancer cells by impairing endoplasmic-reticulum-associated protein degradation and activating the unfolded protein response pathway. Unlike UPCDC-30245, CB-5083 does not affect endo-lysosomal degradation.
NMS-873: Another allosteric p97 inhibitor that induces apoptosis in cancer cells.
UPCDC-30245’s unique ability to block endo-lysosomal degradation and exhibit antiviral effects sets it apart from these similar compounds .
Properties
IUPAC Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXZCVDLATFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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